3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, melting point, boiling point, density, and solubility. For a related compound, 3-chloro-2-methylaniline, it is a light yellow oily liquid, with a melting point of 2°C, a boiling point of 249°C, and a relative density of 1.1850 .Scientific Research Applications
Antimicrobial and Antiproliferative Activities
Research has shown that derivatives of thieno[2,3-b]pyridine, similar to the compound , exhibit significant antimicrobial activities. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, some of which demonstrated in vitro antimicrobial activities M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011. Similarly, Abdel-rahman et al. (2002) reported on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, further supporting the antimicrobial potential of this chemical class A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002.
Another research by van Rensburg et al. (2017) explored 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines for their antiproliferative activity against the phospholipase C enzyme, highlighting the importance of structural modifications for enhancing biological activity M. van Rensburg, E. Leung, Natalie A. Haverkate, et al., 2017.
Chemical Synthesis and Versatility
The compound and its derivatives serve as versatile intermediates in the synthesis of a wide range of heterocyclic compounds, demonstrating the chemical utility and synthetic flexibility of thieno[2,3-b]pyridine derivatives. For instance, Wagner et al. (1993) synthesized a variety of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters, showcasing the compound's utility in generating structures with antianaphylactic activity G. Wagner, H. Vieweg, J. Prantz, S. Leistner, 1993.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for this compound is not available, related compounds like tolfenamic acid, which is an aminobenzoic acid, are known to have anti-inflammatory, analgesic, and antipyretic actions .
Properties
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-8-7-9(2)20-17-13(8)14(19)15(23-17)16(22)21-12-6-4-5-11(18)10(12)3/h4-7H,19H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUPHEVJIWNDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C(=CC=C3)Cl)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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